molecular formula C15H12N4O4 B11051059 6-amino-1-hydroxy-1-(4-methoxyphenyl)-3,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile

6-amino-1-hydroxy-1-(4-methoxyphenyl)-3,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile

Cat. No.: B11051059
M. Wt: 312.28 g/mol
InChI Key: WNFJEGOEZWFCKM-UHFFFAOYSA-N
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Description

6-AMINO-1-HYDROXY-1-(4-METHOXYPHENYL)-3,4-DIOXO-2,3,4,5-TETRAHYDRO-1H-PYRROLO[3,4-C]PYRIDIN-7-YL CYANIDE is a complex organic compound that features a pyrrolopyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-1-HYDROXY-1-(4-METHOXYPHENYL)-3,4-DIOXO-2,3,4,5-TETRAHYDRO-1H-PYRROLO[3,4-C]PYRIDIN-7-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted pyridine and an amine.

    Functional Group Modifications: Introduction of the amino, hydroxy, and methoxy groups is carried out through selective functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-AMINO-1-HYDROXY-1-(4-METHOXYPHENYL)-3,4-DIOXO-2,3,4,5-TETRAHYDRO-1H-PYRROLO[3,4-C]PYRIDIN-7-YL CYANIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its effects on various biological pathways and its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 6-AMINO-1-HYDROXY-1-(4-METHOXYPHENYL)-3,4-DIOXO-2,3,4,5-TETRAHYDRO-1H-PYRROLO[3,4-C]PYRIDIN-7-YL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    6-AMINO-1-HYDROXY-1-(4-METHOXYPHENYL)-3,4-DIOXO-2,3,4,5-TETRAHYDRO-1H-PYRROLO[3,4-C]PYRIDIN-7-YL METHYL: Similar structure but with a methyl group instead of a cyanide group.

    6-AMINO-1-HYDROXY-1-(4-METHOXYPHENYL)-3,4-DIOXO-2,3,4,5-TETRAHYDRO-1H-PYRROLO[3,4-C]PYRIDIN-7-YL ETHYL: Similar structure but with an ethyl group instead of a cyanide group.

Uniqueness

The presence of the cyanide group in 6-AMINO-1-HYDROXY-1-(4-METHOXYPHENYL)-3,4-DIOXO-2,3,4,5-TETRAHYDRO-1H-PYRROLO[3,4-C]PYRIDIN-7-YL CYANIDE imparts unique reactivity and potential biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C15H12N4O4

Molecular Weight

312.28 g/mol

IUPAC Name

6-amino-1-hydroxy-1-(4-methoxyphenyl)-3,4-dioxo-2,5-dihydropyrrolo[3,4-c]pyridine-7-carbonitrile

InChI

InChI=1S/C15H12N4O4/c1-23-8-4-2-7(3-5-8)15(22)11-9(6-16)12(17)18-13(20)10(11)14(21)19-15/h2-5,22H,1H3,(H,19,21)(H3,17,18,20)

InChI Key

WNFJEGOEZWFCKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C3=C(C(=O)NC(=C3C#N)N)C(=O)N2)O

Origin of Product

United States

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